2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog that lacks the pyrrolidine ring.
N-(pyrrolidin-3-yl)pyrimidin-4-amine: Similar structure but without the chlorine atom.
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine: The free base form of the hydrochloride salt.
Uniqueness
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer specific electronic and steric properties. These features can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C8H12Cl2N4 |
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Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H |
InChI Key |
YCLUYBSVMZCWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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